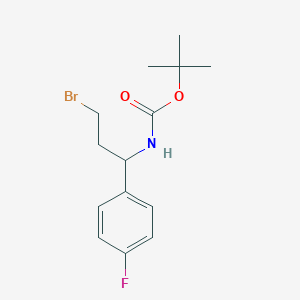

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane

Overview

Description

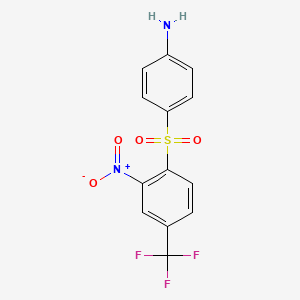

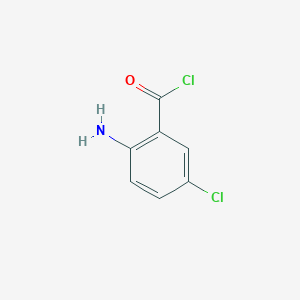

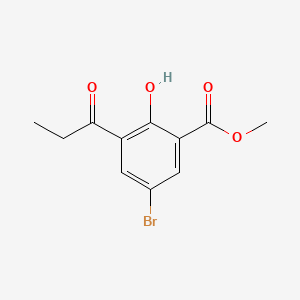

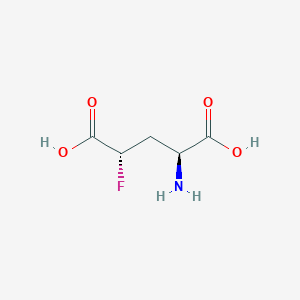

The compound “1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane” is a complex organic molecule. It contains a Boc-amino group, a bromo group, and a fluorophenyl group. The Boc-amino group is a common protecting group used in organic synthesis, particularly for the protection of amines . The bromo and fluorophenyl groups are halogen substituents that can participate in various chemical reactions .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The Boc-amino group could be deprotected under acidic conditions . The bromo group could potentially undergo nucleophilic substitution reactions. The fluorophenyl group might participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Protective Groups in Carbohydrate Chemistry

Boronic esters, such as the one , are used as protective groups in carbohydrate chemistry . They are involved in processes for acylation, silylation, and alkylation of glycoside-derived boronates . Key advances include the identification of reaction conditions for the installation of para-methoxybenzyl (PMB) groups in the presence of boronic esters .

Protodeboronation of Pinacol Boronic Esters

The compound can be used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This is a radical approach that has been developed recently .

Anti-Markovnikov Hydromethylation of Alkenes

Paired with a Matteson–CH2–homologation, the protodeboronation protocol allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

Total Synthesis of δ-®-coniceine and Indolizidine 209B

The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki-Miyaura Cross-Coupling Reaction

The compound can be used in the Suzuki-Miyaura cross-coupling reaction . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds .

Mercury(II) Detection by Fluorometry

The compound can be used in the detection of Mercury(II) by fluorometry . This involves the use of new fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as an intermediate in the synthesis of other compounds, its mechanism of action would be related to the specific reactions it undergoes. Unfortunately, without more specific information, it’s difficult to provide a detailed mechanism of action .

properties

IUPAC Name |

tert-butyl N-[3-bromo-1-(4-fluorophenyl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-12(8-9-15)10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBZPTCMSIPNDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCBr)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3-bromo-1-(4-fluorophenyl)propane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(N-Boc-piperidinyl)methyl]-4-benzoic acid](/img/structure/B3043711.png)

![tert-butyl N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}carbamate](/img/structure/B3043722.png)